3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
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Overview
Description
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, a phenylthio group, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the triazole ring and the nitro group. The phenylthio group is then attached to the triazole ring, and finally, the carboxamide group is introduced. Common reagents used in these reactions include nitrating agents, triazole precursors, and thiophenol derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new polymers or coatings
Mechanism of Action
The mechanism of action of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The nitro group, triazole ring, and phenylthio group all play important roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound features a similar triazole ring and nitro group but differs in the presence of a pyrazole ring instead of an adamantane core.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: This compound also contains a triazole ring and nitro group but includes a tetrazole ring instead of a phenylthio group.
Uniqueness
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of an adamantane core, a triazole ring, a nitro group, and a phenylthio group. This unique structure imparts specific properties and reactivity that are not found in other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H25N5O3S |
---|---|
Molecular Weight |
475.6g/mol |
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)-N-(2-phenylsulfanylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H25N5O3S/c31-22(27-20-8-4-5-9-21(20)34-19-6-2-1-3-7-19)24-11-17-10-18(12-24)14-25(13-17,15-24)29-16-26-23(28-29)30(32)33/h1-9,16-18H,10-15H2,(H,27,31) |
InChI Key |
SSICQKDGQZDKEN-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5SC6=CC=CC=C6 |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5SC6=CC=CC=C6 |
Origin of Product |
United States |
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